2-(Phenylselanyl)aniline
Description
2-(Phenylselanyl)aniline is an organoselenium compound characterized by a phenylselanyl (-SePh) group attached to the ortho position of an aniline moiety. Its molecular formula is C₁₂H₁₁NSe, with a molecular weight of 248.19 g/mol (calculated from constituent atomic masses). This compound is synthesized via three-component aminoselenation of arynes, as demonstrated by Gaykar et al., where aryne intermediates react with N-substituted anilines and phenylselenyl bromide in the presence of KF and 18-crown-6 in THF . Key spectral data include ¹H NMR (δ 7.71–6.72 ppm for aromatic protons) and HRMS ([M+H]⁺ at m/z 250.0129 for related derivatives) . The phenylselanyl group imparts unique electronic and steric properties, making it valuable in catalysis, materials science, and pharmaceutical intermediates .
Properties
Molecular Formula |
C12H11NSe |
|---|---|
Molecular Weight |
248.19 g/mol |
IUPAC Name |
2-phenylselanylaniline |
InChI |
InChI=1S/C12H11NSe/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H,13H2 |
InChI Key |
ZBJONYOPVQBINK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylselanyl)aniline typically involves the sulfonylation of aniline followed by the conjugate addition of benzeneselenol. One common method includes the use of 2-chlorosulfonyl chloride to sulfonylate aniline, followed by the addition of benzeneselenol to form the desired product . The reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylselanyl)aniline undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxides or selenones.
Substitution: The phenylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and other oxidizing agents are commonly used.
Reduction: Tributyltin hydride and AIBN are typical reagents for radical reduction.
Substitution: Various nucleophiles can be used to replace the phenylseleno group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can regenerate the parent aniline.
Scientific Research Applications
2-(Phenylselanyl)aniline has several applications in scientific research:
Organic Synthesis: It serves as a precursor or intermediate in the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: The compound’s potential antioxidant properties make it a candidate for drug development and therapeutic applications.
Materials Science: It is explored for its potential use in developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Phenylselanyl)aniline involves its ability to participate in redox reactions, which can modulate various biological pathways. The phenylseleno group can interact with molecular targets, such as enzymes, to exert its effects. For example, it can mimic the activity of natural selenium-containing enzymes like glutathione peroxidase, thereby influencing oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
2-(Phenylthio)aniline
- Structure : Phenylthio (-SPh) group at the ortho position of aniline.
- Molecular Formula : C₁₂H₁₁NS.
- Molecular Weight : 201.29 g/mol.
- Key Differences: The sulfur atom is smaller and less polarizable than selenium, leading to weaker electron-donating effects. Synthesis: Typically prepared via nucleophilic aromatic substitution or coupling reactions, avoiding the need for aryne intermediates . Applications: Less explored in organocatalysis but widely used in polymer stabilizers and agrochemicals. Stability: More oxidation-resistant than selenium analogs due to sulfur’s lower redox activity .
2-(Phenylsulfonyl)aniline
- Structure : Phenylsulfonyl (-SO₂Ph) group at the ortho position.
- Molecular Formula: C₁₂H₁₁NO₂S.
- Molecular Weight : 241.29 g/mol.
- Key Differences :
- The sulfonyl group is strongly electron-withdrawing, reducing the nucleophilicity of the aniline nitrogen.
- Reactivity : Participates in electrophilic substitution reactions less readily than 2-(phenylselanyl)aniline.
- Applications : Primarily used in sulfa drugs and as a directing group in cross-coupling reactions .
2-(Phenylethynyl)aniline
- Structure : Phenylethynyl (-C≡CPh) group at the ortho position.
- Molecular Formula : C₁₄H₁₁N.
- Molecular Weight : 193.25 g/mol.
- Key Differences: The ethynyl group enables conjugation across the aromatic ring, enhancing fluorescence properties. Synthesis: Prepared via Sonogashira coupling, contrasting with the aryne-based route for selenium analogs . Applications: Used in organic electronics and as a ligand in coordination chemistry .
Fluorinated Derivatives (e.g., 4-Fluoro-N-methyl-N-phenyl-2-(phenylselanyl)aniline)
- Structure : Fluorine substituents on the aniline ring.
- Molecular Formula : C₁₉H₁₇FNSe (example derivative).
- Molecular Weight : 362.27 g/mol.
- Key Differences: Fluorine’s electronegativity enhances stability and modulates electronic effects. Synthesis Yield: 58% for 3,4-difluoro derivatives, comparable to non-fluorinated analogs . Applications: Fluorinated selenium compounds show promise in medicinal chemistry due to improved metabolic stability .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Reactivity: The phenylselanyl group facilitates regioselective arylations and selenofunctionalizations, outperforming sulfur analogs in certain catalytic cycles .
- Stability : Selenium compounds require inert storage conditions (e.g., argon atmosphere) due to oxidative sensitivity, unlike sulfur analogs .
- Pharmacological Potential: Derivatives like N-methyl-2-(phenylselanyl)aniline exhibit antioxidant and enzyme-inhibitory activities, though toxicity profiles necessitate careful handling .
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